2-tert-Butoxycarbonylamino-6-(toluene-4-sulfonylamino)-hexanoic acid
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Overview
Description
(S)-2-((tert-Butoxycarbonyl)amino)-6-(4-methylphenylsulfonamido)hexanoic acid is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a sulfonamide group attached to a hexanoic acid backbone. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-6-(4-methylphenylsulfonamido)hexanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps. This is usually achieved by reacting the amino compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of the Sulfonamide: The protected amino compound is then reacted with 4-methylbenzenesulfonyl chloride (tosyl chloride) in the presence of a base like pyridine to form the sulfonamide.
Coupling with Hexanoic Acid: The sulfonamide intermediate is coupled with hexanoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the final product.
Industrial Production Methods
Industrial production of (S)-2-((tert-Butoxycarbonyl)amino)-6-(4-methylphenylsulfonamido)hexanoic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((tert-Butoxycarbonyl)amino)-6-(4-methylphenylsulfonamido)hexanoic acid can undergo various chemical reactions, including:
Deprotection: The Boc protecting group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonamide group, to form sulfoxides or sulfones.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Substitution: Various nucleophiles such as amines, alcohols, and thiols
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Major Products Formed
Deprotected Amino Acid: Removal of the Boc group yields the free amino acid.
Substituted Sulfonamides: Nucleophilic substitution reactions yield various substituted sulfonamides.
Sulfoxides and Sulfones: Oxidation of the sulfonamide group yields sulfoxides and sulfones.
Scientific Research Applications
(S)-2-((tert-Butoxycarbonyl)amino)-6-(4-methylphenylsulfonamido)hexanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential as a bioactive molecule, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or pathways.
Industry: Utilized in the development of new materials and chemical processes, particularly in the field of polymer chemistry.
Mechanism of Action
The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-6-(4-methylphenylsulfonamido)hexanoic acid depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The sulfonamide group is known to interact with various biological targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-6-(4-methylphenylsulfonamido)hexanoic acid: Similar structure but lacks the Boc protecting group.
(S)-2-((tert-Butoxycarbonyl)amino)-6-(phenylsulfonamido)hexanoic acid: Similar structure but with a phenyl group instead of a 4-methylphenyl group.
(S)-2-((tert-Butoxycarbonyl)amino)-6-(4-chlorophenylsulfonamido)hexanoic acid: Similar structure but with a 4-chlorophenyl group instead of a 4-methylphenyl group.
Uniqueness
(S)-2-((tert-Butoxycarbonyl)amino)-6-(4-methylphenylsulfonamido)hexanoic acid is unique due to the presence of the Boc protecting group and the 4-methylphenylsulfonamide moiety. These functional groups confer specific chemical properties and reactivity, making it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
6-[(4-methylphenyl)sulfonylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O6S/c1-13-8-10-14(11-9-13)27(24,25)19-12-6-5-7-15(16(21)22)20-17(23)26-18(2,3)4/h8-11,15,19H,5-7,12H2,1-4H3,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSTSERPPSSLPFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCCC(C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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